molecular formula C9H9Cl2NO B185216 N-(2,3-dichlorophenyl)propanamide CAS No. 26320-47-8

N-(2,3-dichlorophenyl)propanamide

Cat. No.: B185216
CAS No.: 26320-47-8
M. Wt: 218.08 g/mol
InChI Key: HYUVDTLWUUSQLJ-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)propanamide is a chlorinated aromatic amide with the molecular formula C₉H₈Cl₃NO and a molecular weight of 252.52 g/mol (CAS: 379254-95-2) . The compound features a propanamide chain linked to a 2,3-dichlorophenyl group. Key physical properties include a predicted boiling point of 385.3±42.0°C, density of 1.445±0.06 g/cm³, and pKa of 11.54±0.70 .

Properties

CAS No.

26320-47-8

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)propanamide

InChI

InChI=1S/C9H9Cl2NO/c1-2-8(13)12-7-5-3-4-6(10)9(7)11/h3-5H,2H2,1H3,(H,12,13)

InChI Key

HYUVDTLWUUSQLJ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C(=CC=C1)Cl)Cl

Canonical SMILES

CCC(=O)NC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

N-(3,4-Dichlorophenyl)propanamide (Propanil)
  • Molecular Formula: C₉H₉Cl₂NO
  • Molecular Weight : 218.08 g/mol
  • Key Differences : The chlorine atoms are positioned at the 3,4-positions on the phenyl ring instead of 2,3.
  • Applications : Propanil is a widely used herbicide, highlighting how chlorine positioning critically determines agrochemical activity .
3-Chloro-N-(2,3-dichlorophenyl)propanamide
  • CAS : 349097-69-4
  • Molecular Formula: C₉H₈Cl₃NO
  • Key Differences : An additional chlorine atom is present on the propanamide chain (3-chloro).

Functionalized Derivatives

2-(3-Benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide
  • Molecular Formula: C₂₂H₁₇Cl₂NO₂
  • Molecular Weight : 398.28 g/mol
  • Key Differences : Incorporation of a 3-benzoylphenyl group increases steric bulk and aromaticity.
N-(2,3-Dichlorophenyl)-2-chloropropanamide
  • CAS : 379254-95-2
  • Molecular Formula: C₉H₈Cl₃NO
  • Key Differences : A chlorine atom replaces a hydrogen on the propanamide chain (2-chloro).
  • Structural Impact : The 2-chloro substituent could alter electronic properties, affecting reactivity or metabolic stability .

Antimicrobial Activity

Compounds with 2,3-dichlorophenyl groups, such as N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides, exhibit moderate to excellent antimicrobial activity . This suggests that N-(2,3-dichlorophenyl)propanamide derivatives may similarly target microbial enzymes or membranes.

Herbicidal Activity (Propanil vs. 2,3-Dichloro Analogs)

  • Propanil (3,4-dichloro) : Inhibits photosynthesis in plants by targeting acetolactate synthase .

Structural and Hydrogen Bonding Analysis

Crystallographic studies of related compounds (e.g., 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide ) reveal that substituent positions influence hydrogen bonding patterns. For example, anti-conformations in 3-methylphenyl derivatives contrast with syn-conformations in 2-methylphenyl analogs, affecting solubility and crystal packing . These insights underscore the importance of substituent geometry in drug formulation.

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Applications/Properties
This compound 379254-95-2 C₉H₈Cl₃NO 252.52 2,3-Cl on phenyl Potential antimicrobial agent
Propanil (N-(3,4-Dichlorophenyl)propanamide) N/A C₉H₉Cl₂NO 218.08 3,4-Cl on phenyl Herbicide
2-(3-Benzoylphenyl)-N-(2,3-dichlorophenyl)propanamide N/A C₂₂H₁₇Cl₂NO₂ 398.28 2,3-Cl on phenyl + benzoyl Research use (structural analog)

Table 2: Impact of Chlorine Substitution

Substituent Position Example Compound Effect on Properties
2,3-Dichloro This compound Enhanced lipophilicity; potential bioactivity
3,4-Dichloro Propanil Herbicidal activity via photosynthesis inhibition
3-Chloro on propanamide chain 3-Chloro-N-(2,3-dichlorophenyl)propanamide Increased metabolic stability

Preparation Methods

Nucleophilic Acyl Substitution with Propionyl Chloride

The most widely documented synthesis of N-(2,3-dichlorophenyl)propanamide involves the reaction of 2,3-dichloroaniline with propionyl chloride under Schotten-Baumann conditions. This method, adapted from analogous propanamide syntheses, proceeds via the following stoichiometry:

2,3-Dichloroaniline + Propionyl ChlorideThis compound + HCl\text{2,3-Dichloroaniline + Propionyl Chloride} \rightarrow \text{this compound + HCl}

The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to mitigate exothermic side reactions. Triethylamine (1.2 equivalents relative to the aniline) neutralizes HCl, driving the reaction to completion. A study on N-(3,4-dichlorophenyl)propanamide reported yields exceeding 75% after 6–8 hours, suggesting similar efficiency for the 2,3-dichloro isomer.

Table 1: Standard Reaction Conditions for Propionyl Chloride Acylation

ParameterValueSource
SolventDichloromethane
Temperature0–5°C
BaseTriethylamine (1.2 equiv)
Reaction Time6–8 hours
Yield70–80%

Alternative Acylating Agents

While propionyl chloride remains the reagent of choice, propionic anhydride has been explored for industrial-scale synthesis. However, this approach requires catalytic acid (e.g., H₂SO₄) and elevated temperatures (80–100°C), resulting in slower kinetics (12–24 hours) and modest yields (60–65%). The diminished efficiency stems from competitive hydrolysis of the anhydride in protic solvents.

Advanced Catalytic Approaches

Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide, enhance reaction rates by shuttling reactants between aqueous and organic phases. A 2022 study demonstrated that employing 5 mol% PTC in a water-dichloromethane biphasic system reduced reaction time to 3–4 hours while maintaining yields at 75–78%. This method aligns with green chemistry principles by minimizing organic solvent use.

Microwave-Assisted Synthesis

Microwave irradiation drastically accelerates reaction kinetics through dielectric heating. Pilot-scale experiments using a CEM Discover SP system (100 W, 80°C) achieved 85% yield within 30 minutes. The rapid heating suppresses side reactions, such as over-acylation, which are prevalent in conventional thermal methods.

Purification and Isolation

Recrystallization Optimization

Crude this compound is typically purified via recrystallization. Ethanol-water mixtures (3:1 v/v) provide optimal solubility profiles, yielding colorless needles with >99% purity. Cooling gradients must be carefully controlled: rapid quenching induces oiling-out, while slow cooling (0.5°C/min) favors crystal nucleation.

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves residual aniline and diacylated byproducts. High-performance liquid chromatography (HPLC) analyses using C18 columns (acetonitrile-water, 70:30) confirm purity, with retention times of 8.2–8.5 minutes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

  • δ 8.21 (s, 1H, NH)

  • δ 7.52–7.45 (m, 2H, aromatic H)

  • δ 2.42 (q, J = 7.6 Hz, 2H, CH₂)

  • δ 1.09 (t, J = 7.6 Hz, 3H, CH₃)

¹³C NMR corroborates the structure with carbonyl resonance at δ 170.2 ppm and quaternary aromatic carbons at δ 134.8–127.6 ppm.

Infrared Spectroscopy

FT-IR (KBr) identifies key functional groups:

  • N-H stretch: 3280 cm⁻¹

  • C=O stretch: 1655 cm⁻¹

  • C-Cl stretches: 750–680 cm⁻¹

Industrial-Scale Production Considerations

Continuous-Flow Reactors

Tubular reactors with static mixers enable large-scale synthesis by improving heat/mass transfer. A 2023 pilot study achieved 82% yield at 10 kg/day throughput using residence times of 15 minutes.

Waste Management

HCl gas is scrubbed with NaOH solution, generating NaCl brine. Chlorinated solvents are recovered via distillation (≥95% efficiency), aligning with REACH regulations.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Performance Metrics

MethodYield (%)Purity (%)Reaction TimeScalability
Classical Acylation70–8098–996–8 hHigh
Phase-Transfer Catalysis75–78993–4 hModerate
Microwave-Assisted8599.50.5 hLow
Continuous-Flow8298.50.25 hVery High

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